molecular formula C20H17BrF3NO2 B11572018 1-{5-bromo-1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11572018
M. Wt: 440.3 g/mol
InChI Key: AFMIRJYESFBVCR-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a brominated indole core, a trifluoromethyl ketone group, and a 4-methylphenoxypropyl side chain

Preparation Methods

The synthesis of 1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Attachment of the 4-Methylphenoxypropyl Side Chain: This step involves the reaction of the brominated indole with 4-methylphenoxypropyl bromide in the presence of a base to form the desired side chain.

    Introduction of the Trifluoromethyl Ketone Group:

Chemical Reactions Analysis

1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the trifluoromethyl ketone group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst.

Scientific Research Applications

1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown promise.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to a range of biological effects. The trifluoromethyl ketone group can also interact with biological targets, potentially enhancing the compound’s activity and selectivity.

Comparison with Similar Compounds

1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:

    4-(4-Bromo-3-formyl-phenoxy)-benzonitrile: This compound shares the brominated phenoxy group but differs in the core structure and functional groups.

    3-(4-Bromo-3-methylphenoxy)-propylamine: This compound has a similar side chain but lacks the indole core and trifluoromethyl ketone group.

    1-Bromo-3-(4-morpholino)benzene: This compound features a brominated benzene ring but differs significantly in its overall structure and functional groups.

The uniqueness of 1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of the indole core, brominated phenoxypropyl side chain, and trifluoromethyl ketone group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H17BrF3NO2

Molecular Weight

440.3 g/mol

IUPAC Name

1-[5-bromo-1-[3-(4-methylphenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H17BrF3NO2/c1-13-3-6-15(7-4-13)27-10-2-9-25-12-17(19(26)20(22,23)24)16-11-14(21)5-8-18(16)25/h3-8,11-12H,2,9-10H2,1H3

InChI Key

AFMIRJYESFBVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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